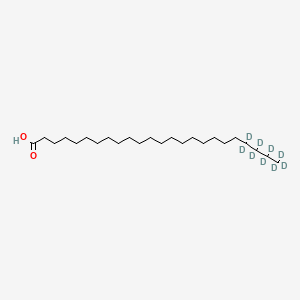
Lignoceric acid-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignoceric acid-d9, also known as tetracosanoic acid-d9, is a deuterium-labeled version of lignoceric acid. Lignoceric acid is a 24-carbon saturated fatty acid, commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lignoceric acid-d9 can be synthesized through the hydrogenation of tetracosanoic acid using deuterium gas. The process involves the catalytic reduction of tetracosanoic acid in the presence of a deuterium source, typically using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of tetracosanoic acid using deuterium gas. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions to ensure consistent product quality. The final product is purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Lignoceric acid-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound peroxide.
Reduction: Reduction of this compound yields lignoceryl alcohol-d9.
Esterification: this compound can react with alcohols to form esters, such as this compound methyl ester
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide are used
Major Products:
Oxidation: this compound peroxide.
Reduction: Lignoceryl alcohol-d9.
Esterification: this compound methyl ester
Aplicaciones Científicas De Investigación
Lignoceric acid-d9 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study fatty acid metabolism and lipid biosynthesis.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Disease Research: Utilized in studies related to Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy.
Industrial Applications: Employed in the production of bio-based chemicals and materials .
Mecanismo De Acción
Lignoceric acid-d9 exerts its effects primarily through its incorporation into metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is incorporated into cellular membranes and lipid droplets, influencing membrane fluidity and signaling pathways. It also plays a role in the regulation of gene expression related to lipid metabolism .
Comparación Con Compuestos Similares
Behenic Acid (C220): A 22-carbon saturated fatty acid with similar properties but shorter chain length.
Cerotic Acid (C260): A 26-carbon saturated fatty acid with a longer chain length.
Uniqueness: Lignoceric acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracking in metabolic studies, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C24H48O2 |
|---|---|
Peso molecular |
377.7 g/mol |
Nombre IUPAC |
21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2 |
Clave InChI |
QZZGJDVWLFXDLK-YNSOAAEFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)


![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)









